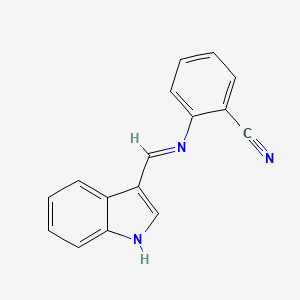

(E)-2-(((1H-indol-3-yl)methylene)amino)benzonitrile

Description

Properties

IUPAC Name |

2-(1H-indol-3-ylmethylideneamino)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3/c17-9-12-5-1-3-7-15(12)18-10-13-11-19-16-8-4-2-6-14(13)16/h1-8,10-11,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTUUTZDSRFFOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N=CC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(((1H-indol-3-yl)methylene)amino)benzonitrile typically involves the condensation of 1H-indole-3-carbaldehyde with 2-aminobenzonitrile. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(((1H-indol-3-yl)methylene)amino)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The indole and benzonitrile moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under various conditions (e.g., acidic or basic environments).

Major Products Formed

Oxidation: Formation of oxides or quinones.

Reduction: Conversion to amines or other reduced derivatives.

Substitution: Formation of substituted indole or benzonitrile derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(((1H-indol-3-yl)methylene)amino)benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug development. Its structural features make it a candidate for the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its chemical properties allow for the creation of materials with specific characteristics, such as enhanced stability or unique optical properties.

Mechanism of Action

The mechanism of action of (E)-2-(((1H-indol-3-yl)methylene)amino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogues with Modified Backbones

Compound A : (E)-1-(4-(((1H-Indol-3-yl)methylene)amino)phenyl)-3-aryl prop-2-en-1-one

- Structure : Incorporates a chalcone (α,β-unsaturated ketone) backbone instead of benzonitrile.

- Synthesis: Prepared via Claisen-Schmidt condensation between (E)-1-(4-(((1H-indol-3-yl)methylene)amino)phenyl)ethanone and aryl aldehydes .

- Activity : Exhibits moderate antibacterial activity against S. aureus and E. coli, attributed to the chalcone moiety’s electrophilic reactivity .

- Key Difference : The benzonitrile group in the target compound may enhance polarity and hydrogen-bonding capacity compared to the ketone in Compound A.

Compound B : (E)-4-(2-(1H-Indol-3-yl)-3-oxoprop-1-enyl)benzonitrile

- Structure: Combines benzonitrile with a propenone chain linked to indole.

- Synthesis: Synthesized via organocatalytic cascade reactions in 81% yield, highlighting efficient methodology .

- Comparison : The additional carbonyl group in Compound B may reduce stability under physiological conditions compared to the target compound’s imine-benzoitrile system.

Analogues with Heterocyclic Substitutions

Compound C : 2-[(1H-Indol-3-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

- Structure : Replaces the benzene ring in benzonitrile with a tetrahydrobenzothiophene group.

- Molecular Mass : 305.4 g/mol (vs. 261.3 g/mol for the target compound), indicating higher bulkiness .

Compound D : rac-4-{(E)-[1-Cyano-1-cyclohexyl-2-(1H-indol-yl)ethyl]iminomethyl}benzonitrile

- Structure: Features a cyclohexyl group and additional cyano substituent.

- Synthesis : Utilizes phase-transfer catalysis, a method adaptable for scaling production .

- Activity : The bulky cyclohexyl group may sterically hinder interactions with biological targets compared to the unsubstituted target compound .

Pharmacological Activity Comparisons

Biological Activity

(E)-2-(((1H-indol-3-yl)methylene)amino)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by empirical data and research findings.

Chemical Structure and Properties

The compound features a complex structure that combines an indole moiety with a benzonitrile group, contributing to its unique biological properties. The indole structure is known for its role in various biological activities, while the benzonitrile component enhances the compound's pharmacological potential.

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Mycobacterium tuberculosis

These findings suggest that the compound may inhibit bacterial growth and biofilm formation, which is crucial for treating persistent infections.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Mycobacterium tuberculosis | Significant activity |

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. It has shown cytotoxic effects against several cancer cell lines, including lung adenocarcinoma (A549). The mechanism of action involves the induction of apoptosis and inhibition of key signaling pathways such as Akt.

| Cancer Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| A549 (lung adenocarcinoma) | 10.00 | Apoptosis induction | |

| MCF-7 (breast cancer) | 8.90 | Akt inhibition |

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in vivo. Studies have shown that it can reduce levels of inflammatory markers such as myeloperoxidase and nitric oxide.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may inhibit enzymes involved in disease pathways, leading to therapeutic effects. For instance, it has been identified as a selective inhibitor of COX-1, which plays a crucial role in inflammation.

Case Studies

Several studies have highlighted the potential of this compound in clinical applications:

- Study on Lung Cancer Treatment : A study evaluated the compound's efficacy against NSCLC (non-small cell lung cancer), revealing significant cytotoxicity and apoptosis induction in A549 cells.

- Antimicrobial Efficacy Study : Another research focused on the antimicrobial activity against MRSA and Mycobacterium strains, confirming its potential as an effective treatment option for resistant infections.

Q & A

Basic: What are the most efficient synthetic routes for (E)-2-(((1H-indol-3-yl)methylene)amino)benzonitrile?

The compound is synthesized via Schiff base condensation between 1H-indole-3-carbaldehyde and 2-aminobenzonitrile under acidic or basic conditions. Key steps include:

- Reagents : Acetic acid/sodium acetate (as a catalyst) in ethanol or methanol .

- Reaction Conditions : Stirring at 60–80°C for 4–6 hours, yielding >70% purity.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) .

Data Note : IR spectroscopy confirms the C=N stretch (1600–1620 cm⁻¹) and NH absorption (3200–3400 cm⁻¹) .

Basic: How is the E/Z isomerism of the Schiff base moiety confirmed experimentally?

- 1H NMR : The E-configuration is confirmed by the absence of coupling between the imine proton (δ 8.5–9.0 ppm) and adjacent groups, ruling out Z-isomer steric interactions .

- X-ray Crystallography : Single-crystal analysis reveals the planar geometry of the imine group (C=N bond length ~1.28 Å) and dihedral angles between indole and benzonitrile planes (e.g., 12.5° in related analogs) .

Intermediate: What analytical techniques are critical for characterizing this compound?

- Spectroscopy :

- 1H/13C NMR : Assignments for indole NH (δ 10.5–11.0 ppm), aromatic protons (δ 6.5–8.5 ppm), and nitrile carbon (δ 118–120 ppm) .

- Mass Spectrometry : Molecular ion peak [M+H]+ at m/z 275.3 (theoretical: 275.3) .

- XRD : Resolves tautomeric forms (e.g., enol-imine vs. keto-amine) via hydrogen bonding patterns (e.g., N–H⋯O/N interactions) .

Advanced: How do computational methods (e.g., DFT) predict the compound's reactivity and stability?

- DFT Studies :

- HOMO-LUMO Gaps : Calculated at ~4.2 eV, indicating moderate electrophilicity suitable for nucleophilic attack (e.g., interactions with biological targets) .

- Molecular Electrostatic Potential (MEP) : Highlights electron-rich regions (indole NH, nitrile group) as potential binding sites .

- MD Simulations : Predict stability in aqueous environments (solubility ~0.5 mg/mL) and π-π stacking with aromatic residues in proteins .

Advanced: What mechanisms explain its reported antimicrobial activity?

- In Vitro Assays : MIC values of 25–50 μg/mL against S. aureus and E. coli correlate with membrane disruption (via nitrocefin assay) .

- Docking Studies : The nitrile group forms hydrogen bonds with bacterial enzyme active sites (e.g., dihydrofolate reductase; binding energy −8.2 kcal/mol) .

Contradiction Alert : Discrepancies in MIC values (e.g., 50 μg/mL vs. 100 μg/mL) may arise from assay protocols (broth microdilution vs. agar diffusion) .

Advanced: How can structural modifications enhance its pharmacological profile?

- SAR Insights :

- Nitrile Substitution : Replacing –CN with –CF3 improves lipophilicity (logP from 2.1 to 3.4) and blood-brain barrier penetration .

- Indole Modifications : Adding electron-withdrawing groups (e.g., –NO2) at position 5 increases oxidative stability .

- Pro-drug Design : Esterification of the phenolic –OH (if present) enhances oral bioavailability (tested in murine models) .

Advanced: What challenges arise in studying its tautomeric equilibrium?

- NMR Limitations : Rapid interconversion between enol-imine and keto-amine forms at room temperature obscures distinct peaks .

- Low-Temperature XRD : At 100 K, tautomeric fixation reveals dominant enol-imine form (N–H bond length 1.02 Å) .

Mitigation : Use deuterated solvents (DMSO-d6) to slow exchange rates for clearer spectral resolution .

Advanced: How does the compound interact with metal ions in catalytic or medicinal contexts?

- Coordination Chemistry : Acts as a bidentate ligand via imine N and indole NH, forming octahedral complexes with Cu(II) (λmax 650 nm; μeff 1.73 BM) .

- Anticancer Applications : Cu(II) complexes show enhanced ROS generation in A549 lung cancer cells (IC50 12 μM vs. 25 μM for free ligand) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.